

# Measuring glyphosate in food matrices using isotopic dilution with Glyphosate-13C2,15N

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Compound of Interest

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# Measuring Glyphosate in Food: An Isotopic Dilution Approach with Glyphosate-<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N

**Application Note** 

This document provides a detailed protocol for the quantitative analysis of glyphosate in various food matrices. The method utilizes isotopic dilution with Glyphosate-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and sensitivity, effectively mitigating matrix effects commonly encountered in complex food samples.

#### Introduction

Glyphosate is a widely used broad-spectrum herbicide, and its presence in food is a matter of regulatory scrutiny and public concern. Accurate quantification of glyphosate residues in diverse food matrices is challenging due to its high polarity, amphoteric nature, and low molecular weight.[1] Isotope Dilution Analysis (IDA) is a robust analytical technique that overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard. In this method, Glyphosate-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N is added to the sample at the beginning of the extraction process. Since the internal standard has nearly identical chemical and physical properties to the native glyphosate, it co-extracts and co-elutes, allowing for precise quantification by correcting for any analyte loss during sample preparation and ionization suppression or enhancement during LC-MS/MS analysis.



This application note details two common approaches: one involving a derivatization step with 9-fluorenylmethylchloroformate (FMOC-CI) to improve chromatographic retention and sensitivity, and a direct analysis method for simpler workflows.

### **Quantitative Data Summary**

The following table summarizes the performance of the isotopic dilution method for glyphosate determination across various food matrices, as reported in scientific literature.



Food Matrix	Method	Limit of Quantification (LOQ)	Recovery (%)	Reference
Cereals	LC-MS/MS (Direct)	30 ppm (tolerance level)	Not specified	[2]
Maize	LC-MS/MS (Direct)	0.01 mg/kg	70-105	[3]
Rice	LC-MS/MS (Direct)	0.01 mg/kg	70-105	[3]
Honey	LC-MS/MS with Derivatization (FMOC-CI)	1 μg/kg	95.2-105.3	[4]
Milk	LC-MS/MS with Derivatization (FMOC-CI)	5 μg/kg	91-114	[5]
Animal Tissues (Adipose, Liver)	LC-MS/MS (Direct)	0.025 - 0.2 mg/kg	Not specified	[1]
Eggs	LC-MS/MS (Direct)	0.025 - 0.2 mg/kg	Not specified	[1]
Tea	LC-MS/MS with Derivatization (FMOC-CI)	0.1 μg/g	>80	[6]
Soybean	LC-MS/MS (Direct)	14 ng/g (for AMPA)	Variable	[7]
Corn	LC-MS/MS (Direct)	<10 ng/g	Acceptable	[7]
Olive Oil	LC-MS/MS (Direct)	<10 ng/g	Acceptable	[7]

### **Experimental Workflow Diagram**





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Caption: Experimental workflow for glyphosate analysis using isotopic dilution.

#### **Experimental Protocols**

Two primary protocols are presented below. Protocol A involves a direct analysis, which is simpler and faster. Protocol B includes a derivatization step, which can enhance sensitivity and chromatographic performance for certain matrices or when lower detection limits are required.

## Protocol A: Direct Analysis of Glyphosate in Food Matrices

This protocol is adapted from methods described for cereals and animal-derived foods.[1][2][7]

- 1. Materials and Reagents
- Glyphosate analytical standard
- Glyphosate-<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N internal standard (IS)
- LC-MS grade water, methanol, and acetonitrile
- Formic acid (LC-MS grade)
- Acetic acid and Disodium EDTA (Na<sub>2</sub>EDTA)
- Extraction Solvent: 50 mM Acetic acid and 10 mM EDTA in water.[7]



- Internal Standard Spiking Solution: Prepare a 1 μg/mL solution of Glyphosate-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N in water.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.
- 2. Sample Preparation
- Homogenize solid samples as needed.
- Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add a known amount of the Glyphosate-13C2,15N internal standard spiking solution.
- Add 20 mL of the extraction solvent.
- Vortex or shake vigorously for 10-20 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Condition the SPE cartridge according to the manufacturer's instructions.
- Load an aliquot of the supernatant onto the SPE cartridge.
- Wash the cartridge to remove interferences (e.g., with water).
- Elute the analytes with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase A.
- Filter the final extract through a 0.2 μm syringe filter into an autosampler vial.
- 3. LC-MS/MS Conditions



- LC Column: A column suitable for polar compounds, such as a Hypercarb column[1] or a polymer-based ion-exchange column[2], is recommended.
- · Gradient Elution:

0-1 min: 5% B

1-5 min: Gradient to 90% B

o 5-7 min: Hold at 90% B

7-8 min: Return to 5% B

8-14 min: Re-equilibration

• Flow Rate: 0.3 - 0.5 mL/min

• Injection Volume: 5-10 μL

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Monitor at least two transitions for glyphosate and one for the internal standard. Example transitions could be based on those provided by instrument manufacturers or in literature.[7]

#### **Protocol B: Analysis with FMOC-CI Derivatization**

This protocol is based on methods used for honey and other complex matrices requiring higher sensitivity.[4][5][6]

- 1. Materials and Reagents
- All reagents from Protocol A.
- 9-fluorenylmethylchloroformate (FMOC-Cl)
- Borate Buffer: 0.1 M Sodium tetraborate, pH adjusted to ~10.



- Derivatization Reagent: Freshly prepared solution of FMOC-Cl in acetonitrile (e.g., 1.5 mg/mL).[8]
- 2. Sample Preparation & Derivatization
- Follow steps 1-6 of the sample preparation in Protocol A.
- Take an aliquot of the supernatant (e.g., 0.5 mL) and place it in a microvial.
- Add 0.5 mL of borate buffer and mix.[4]
- Add 0.5 mL of the FMOC-Cl solution, vortex, and incubate at room temperature for at least 30 minutes.[4][8]
- Quench the reaction by adding a small amount of strong acid, such as formic or phosphoric acid, to lower the pH.
- Proceed with SPE cleanup as described in Protocol A (steps 7-11), if necessary, to remove excess derivatizing reagent and other matrix components.
- Filter the final extract through a 0.2 μm syringe filter into an autosampler vial.
- 3. LC-MS/MS Conditions
- LC Column: A standard C18 reversed-phase column is suitable for the analysis of the FMOC-derivatized glyphosate.
- Mobile Phase A: Water with a buffer, e.g., ammonium formate or acetate.
- Mobile Phase B: Acetonitrile or methanol.
- Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.
- Ionization Mode: ESI in negative mode.
- MRM Transitions: Specific transitions for the FMOC-derivative of glyphosate and its labeled internal standard must be determined.



#### Conclusion

The use of isotopic dilution with Glyphosate-13C2,15N provides a robust and reliable method for the quantification of glyphosate in a wide range of food matrices. The choice between direct analysis and a method involving derivatization will depend on the specific matrix, the required sensitivity, and the available instrumentation. By carefully following the detailed protocols and utilizing the appropriate internal standard, researchers can achieve accurate and precise results for glyphosate residue analysis. It is crucial to use plastic containers for storing standard solutions and samples, as glyphosate can adsorb to glass surfaces.[9]

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